molecular formula C21H19N3O4 B2990049 (4-(Furan-2-carbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone CAS No. 1797183-04-0

(4-(Furan-2-carbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

Cat. No. B2990049
CAS RN: 1797183-04-0
M. Wt: 377.4
InChI Key: HYUDFADVXYJHBU-UHFFFAOYSA-N
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Description

“(4-(Furan-2-carbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone” is a chemical compound . It is related to a series of compounds that have been evaluated for their anti-tubercular activity .

Scientific Research Applications

Anti-Tubercular Agents

Compounds with similar structures have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis. The presence of pyrazine and piperazine rings suggests that this compound could potentially be explored for similar applications .

Anti-Inflammatory and Analgesic Activities

Indole derivatives with structural similarities have shown anti-inflammatory and analgesic activities. The furan and pyridine components of the compound may contribute to such biological activities .

Antibacterial Activity

Furan derivatives are known for their antibacterial properties. The compound , with a furan moiety, might be investigated for its efficacy against bacterial infections .

Synthesis of Novel Derivatives

The compound could serve as an intermediate in the synthesis of novel derivatives with potential pharmacological activities. Its structural complexity allows for multiple modification sites .

Analytical Chemistry

As a complex organic molecule, it could be used as a standard or reagent in analytical chemistry techniques to develop new methods or improve existing ones.

Seeking potent anti-tubercular agents: design and synthesis A brief review of the biological potential of indole derivatives Recent Advances in Syntheses and Antibacterial Activity of Novel Furan

properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20(16-5-3-6-17(15-16)28-19-8-1-2-9-22-19)23-10-12-24(13-11-23)21(26)18-7-4-14-27-18/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUDFADVXYJHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Furan-2-carbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

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